molecular formula C13H12O5S B5098653 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate

Cat. No.: B5098653
M. Wt: 280.30 g/mol
InChI Key: SMUNEVDXYVHUFA-UHFFFAOYSA-N
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Description

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and synthetic utility.

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5S/c1-19(15,16)18-8-5-6-10-9-3-2-4-11(9)13(14)17-12(10)7-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUNEVDXYVHUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor to form the chromene core. This is followed by the introduction of the methanesulfonate group through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The methanesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to replace the methanesulfonate group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl methanesulfonate stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
  • 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate
  • 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl butanoate

These compounds share the chromene core but differ in the substituents attached to the core structure, which can significantly influence their chemical and biological properties.

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